Benzyl 2-propylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

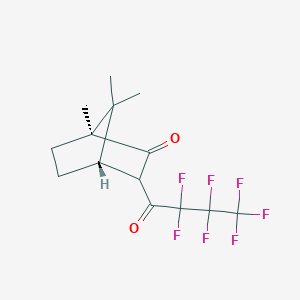

Benzyl 2-propylacrylate is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.26 g/mol . The IUPAC name for this compound is benzyl 2-methylidenepentanoate .

Molecular Structure Analysis

The Benzyl 2-propylacrylate molecule contains a total of 31 bonds. There are 15 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .

Physical And Chemical Properties Analysis

Benzyl 2-propylacrylate has several computed properties . It has a molecular weight of 204.26 g/mol, and its molecular formula is C13H16O2 . It has a XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 6 rotatable bonds . Its exact mass and monoisotopic mass are 204.115029749 g/mol . Its topological polar surface area is 26.3 Ų . It has 15 heavy atoms . Its complexity, as computed by Cactvs, is 215 .

Scientific Research Applications

Use in Proteomics Research

Benzyl 2-propylacrylate is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and Benzyl 2-propylacrylate can play a role in the analysis and identification of proteins.

Use in Polymer Formulations

Benzyl 2-propylacrylate is an acrylate, a type of monomer that’s widely used in polymer formulations . Acrylates are known for their highly reactive α,β-unsaturated carboxyl structure, which makes them versatile for use in creating polymers . These polymers have a wide range of applications, including:

Plastics: Acrylates are used in the manufacturing of diverse polymers that form the basis of various plastic materials .

Floor Polishes: The properties of acrylates make them suitable for use in floor polishes .

Paints: Acrylates are used in the production of paints, providing resistance to heat and ageing .

Textiles: Acrylates are used in the manufacturing of textiles .

Coatings and Adhesives: Acrylates are used in the production of coatings and adhesives . For example, 2-ethylhexyl acrylate is used as a basic monomer for the production of adhesives .

Safety and Hazards

Benzyl 2-propylacrylate is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), respiratory irritation (Category 3), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) . It is recommended to avoid breathing its vapors, avoid release to the environment, and to use personal protective equipment when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Benzyl 2-propylacrylate is a chemical compound with the molecular formula H2C=C(CH2CH2CH3)CO2CH2C6H5 . .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

benzyl 2-methylidenepentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMMVHSJPQPMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584379 |

Source

|

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-propylacrylate | |

CAS RN |

118785-93-6 |

Source

|

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-propylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)